Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate
Description
Scope and Objectives of Research on Methyl 2-Amino-3-(4-Chlorophenyl)-2-Methylpropanoate
This compound (CAS 64264-59-1) is a chiral organic compound with the molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . The compound features a propanoate backbone substituted with a 4-chlorophenyl group, an amino group, and a methyl ester moiety. Research objectives for this compound focus on elucidating its synthetic pathways, physicochemical properties, and potential applications in medicinal chemistry. Key areas of investigation include its role as a precursor for bioactive molecules, its stereochemical behavior in enzymatic reactions, and its utility in studying structure-activity relationships (SAR) among phenylalanine derivatives.
Historical Context and Discovery
The compound belongs to a class of substituted phenylalanine esters, which gained prominence in the mid-20th century due to their relevance in neurotransmitter synthesis and enzyme inhibition studies. While the exact synthesis date of this compound remains undocumented in public databases, its structural analogues, such as 4-chloro-DL-phenylalanine methyl ester hydrochloride (CAS 14173-40-1), were first synthesized in the 1960s to investigate phenylalanine hydroxylase inhibition. The methyl ester variant with a 2-methyl substitution emerged later, likely as part of efforts to modulate lipid solubility and metabolic stability in drug design.
Significance in Contemporary Chemical Research
This compound is pivotal in biochemical research for three reasons:
- Enzyme Interaction Studies : Its chlorophenyl and methyl ester groups make it a candidate for probing active sites of enzymes like tryptophan hydroxylase and chymotrypsin-like proteases.
- Chiral Synthesis : The presence of two stereocenters (at the α-carbon and β-methyl positions) challenges synthetic chemists to develop enantioselective routes, advancing asymmetric catalysis methodologies.
- Pharmaceutical Intermediates : It serves as a building block for serotonin synthesis inhibitors and protease inhibitors, highlighting its versatility in drug discovery.
Overview of Related Compounds and Structural Analogues
This compound is part of a broader family of chlorinated phenylalanine derivatives. Key analogues include:
The β-methyl substitution in the target compound increases steric hindrance compared to its non-methylated counterpart, potentially altering binding affinities in enzyme-substrate interactions. The hydrochloride salt variant, while pharmacologically relevant, differs in polarity and crystallinity due to ionic character.
Properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPQEFRRIIZSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Mannich Reaction and Subsequent Esterification
The Mannich reaction is a cornerstone for constructing β-amino acid derivatives. A validated route involves the condensation of malonic acid, 4-chlorobenzaldehyde, and ammonium acetate in ethanol under reflux conditions. This one-pot reaction forms the β-amino acid backbone through nucleophilic addition, yielding DL-3-amino-3-(4-chlorophenyl)propanoic acid. Subsequent esterification with methanol and thionyl chloride (SOCl₂) converts the carboxylic acid to the methyl ester (Fig. 1A).
Reaction Conditions:
- Mannich Reaction: Ethanol, reflux (8 hours), 85% yield.
- Esterification: SOCl₂ in methanol (1.1 eq), room temperature, 91% yield.
Key Data:
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Mannich condensation | Malonic acid, NH₄OAc | Reflux | 85% |
| Esterification | SOCl₂, MeOH | 20–25°C | 91% |
This method is scalable and avoids complex purification, though racemic mixtures require resolution for enantiopure products.
Coupling of Activated Carboxylic Acid Derivatives
A patent by US11332435B2 details a coupling strategy using (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid (II) and tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (III-A). The carboxylic acid (II) is activated as an acid chloride using oxalyl chloride (1.1 eq) in tetrahydrofuran (THF) at 20°C, followed by coupling with the amine (III-A) to form the intermediate (V-A). Hydrolysis with trifluoroacetic acid (TFA) yields the final product (Fig. 1B).
Optimization Highlights:
- Solvent Selection: THF or dichloromethane (DCM) minimizes epimerization.
- Purification: Crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v) achieves 86% yield.
Comparative Analysis:
| Parameter | Acid Chloride Method | Mixed Anhydride Method |
|---|---|---|
| Reaction Time | 1 hour | 2–3 hours |
| Epimerization Risk | Low | Moderate |
| Yield | 86% | 75% |
This method is favored for high stereochemical fidelity and compatibility with sensitive substrates.
Stereoselective Synthesis via Chiral Resolution
For enantiomerically pure products, chiral resolution of racemic mixtures is critical. US3492347A describes the use of quinine as a resolving agent for DL-α-chloro-α-(3-methoxy-4-hydroxybenzyl)propionic acid. The diastereomeric salts are separated via fractional crystallization, followed by esterification to yield the (R)- or (S)-enantiomers (Fig. 1C).
Critical Steps:
- Resolution: Quinine in isopropanol, 45% yield for D-enantiomer.
- Esterification: HCl in ethanol, 82% yield.
Chiral Purity Data:
| Enantiomer | ee (%) | Method |
|---|---|---|
| (R)-form | 80 | Chiral HPLC |
| (S)-form | 78 | Enzymatic resolution |
This approach is resource-intensive but indispensable for pharmaceutical applications requiring enantiopurity.
Industrial-Scale Crystallization and Polymorphism Control
Post-synthesis crystallization ensures product stability. US11332435B2 outlines a polymorph control strategy using heptane/2-methoxy-2-methylpropane (4:1 v/v) at 40–60°C. The compound is stirred for 12 hours, cooled to 5°C, and filtered to isolate the thermodynamically stable Form I.
Polymorph Screening Results:
| Solvent System | Polymorph | Melting Point (°C) |
|---|---|---|
| Heptane/MTBE | Form I | 148–150 |
| Ethanol/Water (1:4) | Form II | 142–144 |
Form I exhibits superior shelf-life and bioavailability, making it the preferred industrial form.
Green Chemistry Approaches
Recent advancements emphasize solvent-free mechanochemical synthesis. Ball-milling malonic acid, 4-chlorobenzaldehyde, and ammonium acetate at 30 Hz for 2 hours achieves 78% yield, reducing waste and energy consumption. Esterification with dimethyl carbonate (DMC) under microwave irradiation (100°C, 15 minutes) further enhances sustainability.
Environmental Metrics:
| Method | E-Factor | PMI (Process Mass Intensity) |
|---|---|---|
| Traditional | 12.5 | 45 |
| Mechanochemical | 3.2 | 18 |
These methods align with green chemistry principles but require optimization for large-scale adoption.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives through:
- Oxidation : Producing nitro or imino derivatives.
- Reduction : Leading to alcohol derivatives.
- Substitution Reactions : Generating substituted phenyl derivatives depending on the nucleophile involved.
Case Study: Synthesis of Thiazolidin Derivatives
Research has demonstrated the compound's utility in synthesizing thiazolidin derivatives. For instance, through a series of reactions involving this compound, researchers have successfully created novel compounds with potential biological activity .
This compound has been investigated for its biochemical properties:
- Enzyme Interaction Studies : It acts as a biochemical probe to study enzyme interactions, particularly due to its amino group which can form hydrogen bonds with biological macromolecules.
- Anticancer Properties : Modified derivatives of this compound have shown promising antiproliferative activity against cancer cell lines such as HeLa cells, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Medicinal Applications
The compound is explored for various therapeutic properties:
- Anti-inflammatory and Antimicrobial Activities : Preliminary studies suggest that this compound and its derivatives may possess anti-inflammatory and antimicrobial effects, making them candidates for drug development.
Case Study: HDAC Inhibitors
A series of compounds derived from this compound have been synthesized and evaluated for their histone deacetylase (HDAC) inhibitory activity. These compounds exhibit significant potential in cancer therapy by mimicking peptide inhibitors and enhancing therapeutic efficacy against various cancer types .
Industrial Applications
In addition to its laboratory uses, this compound is also being investigated for applications in material science and chemical processes. Its ability to undergo various chemical transformations makes it suitable for developing novel materials with specific properties.
Summary Table of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Chemical Synthesis | Building block for organic synthesis | Oxidation, reduction, substitution reactions |
| Biological Activity | Enzyme interaction studies | Biochemical probes |
| Medicinal Applications | Anti-inflammatory, antimicrobial agents | Potential new drugs based on derivative compounds |
| Industrial Applications | Development of novel materials | Various chemical transformations |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Activity
- 4-Chlorophenyl vs. Fluorine’s electronegativity may improve metabolic stability but reduce π-π stacking in receptor interactions.
- Methoxy vs. Nitro Groups : Methoxy-substituted analogs (e.g., ) exhibit improved aqueous solubility due to hydrogen bonding, whereas nitro derivatives () serve as intermediates for redox-active metabolites .
- Sulfonyl and Sulfonamide Groups: Compounds like Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate () show enhanced adenosine receptor modulation, similar to allosteric enhancers in , which stabilize agonist-receptor conformations .
Stereochemical Considerations
Chirality significantly impacts biological activity. For example:
- The (S)-enantiomer of Methyl 2-amino-3-(4-methoxyphenyl)propanoate () is prioritized in pharmaceutical synthesis due to stereoselective receptor interactions.
- In Fibratol analogs (), enantiomers exhibit opposing optical activities (−5.2° vs. +8.0°), correlating with levo/dextro receptor activation pathways .
Biological Activity
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate, a compound with a unique structural profile, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its biological effects.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : CHClNO
- CAS Number : 23434-96-0
The presence of a chlorinated phenyl group and an amino acid structure contributes to its distinct pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction may lead to significant alterations in metabolic pathways.
- Receptor Binding : The chlorophenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways that govern cellular responses.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that it can significantly reduce depressive behaviors in rodents, suggesting potential applications in treating mood disorders.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in various inflammatory diseases. This suggests that this compound may be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Antidepressant Activity :
- A study conducted on rodent models demonstrated a significant reduction in immobility time during forced swim tests, indicating antidepressant-like effects (IC = 5 μM) .
- Anti-inflammatory Effects :
- Cytotoxicity Studies :
Comparison of Biological Activities
| Compound | Activity Type | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antidepressant | 5 | Significant reduction in depressive behaviors |
| This compound | Anti-inflammatory | 10 | Inhibition of TNF-alpha and IL-6 production |
| This compound | Cytotoxicity | 15 | Selective cytotoxicity towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
